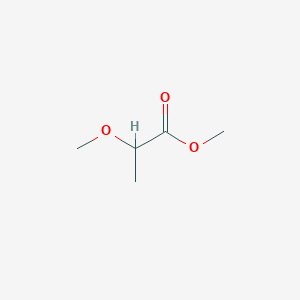

Methyl 2-methoxypropionate

Vue d'ensemble

Description

Méthodes De Préparation

Methyl 2-methoxypropionate can be synthesized through several methods. One common synthetic route involves the esterification of 2-methoxypropanoic acid with methanol in the presence of an acid catalyst . The reaction conditions typically include heating the mixture under reflux and removing the water formed during the reaction to drive the equilibrium towards the formation of the ester . Industrial production methods may involve continuous processes with optimized reaction conditions to maximize yield and purity .

Analyse Des Réactions Chimiques

Methyl 2-methoxypropionate undergoes various chemical reactions, including:

Reduction: Reduction of this compound can yield 2-methoxypropanol using reducing agents like lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

Pharmaceutical Applications

Methyl 2-methoxypropionate serves primarily as a pharmaceutical intermediate . Its role in the synthesis of active pharmaceutical ingredients (APIs) is crucial due to its ability to undergo various chemical transformations. The compound is utilized in the production of:

- Stereoselective Aldol Reactions : It has been employed in research related to the synthesis of carbohydrates, particularly L-cladinose, through stereoselective aldol reactions, showcasing its utility in complex organic synthesis .

- Drug Formulations : As a solvent and reagent, it aids in formulating drugs that require specific solubility profiles and stability .

Organic Synthesis

This compound is valuable in organic chemistry for several reasons:

- Reagent in Chemical Reactions : It is used as a reagent for various acylation reactions, particularly in the synthesis of esters and amides. This includes its application in lipase-catalyzed N-acylation processes, which are important for producing enantiopure compounds .

- Building Block for Complex Molecules : The compound acts as a versatile building block for synthesizing more complex molecules, making it a staple in synthetic organic chemistry .

Electrochemical Applications

Recent studies have identified this compound as a potential co-solvent in lithium-ion battery systems:

- Co-Solvent for Electrolytes : It has been explored as a co-solvent for propylene carbonate-based electrolytes, enhancing the performance of lithium-ion batteries. This application highlights its importance in energy storage technologies .

- Synthesis of Carbohydrates :

- Electrolyte Systems :

- Organic Synthesis Applications :

Mécanisme D'action

The mechanism of action of methyl 2-methoxypropionate involves its interaction with various molecular targets and pathways. As a solvent, it can dissolve a wide range of organic compounds, facilitating chemical reactions and processes . In biochemical applications, it may interact with enzymes and other proteins, affecting their activity and function . The specific molecular targets and pathways involved depend on the context of its use .

Comparaison Avec Des Composés Similaires

Methyl 2-methoxypropionate can be compared with other similar compounds such as:

Methyl 3-methoxypropionate: This compound has a similar structure but with the methoxy group located on the third carbon atom instead of the second.

Ethyl 2-methoxypropionate: This compound has an ethyl group instead of a methyl group, resulting in different solvent properties and reactivity.

The uniqueness of this compound lies in its specific structure, which imparts distinct physical and chemical properties, making it suitable for a wide range of applications .

Activité Biologique

Methyl 2-methoxypropionate (MMP), with the chemical formula CHO and CAS number 17639-76-8, is an organic compound primarily recognized for its applications in the pharmaceutical industry as an intermediate in drug synthesis. This article explores its biological activity, including its synthesis, potential therapeutic applications, and relevant case studies.

Molecular Characteristics:

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight (g/mol) | 118.132 |

| IUPAC Name | Methyl 2-methoxypropanoate |

| PubChem CID | 86599 |

MMP is soluble in water and exhibits stability under recommended storage conditions, making it suitable for various chemical reactions and formulations .

Synthesis of this compound

MMP is typically synthesized from methyl lactate through a catalytic process. A notable method involves using a catalyst composed of 5% NaHPO/SiO at elevated temperatures (around 260°C). The reaction conditions yield high selectivity and conversion rates, with reported yields of up to 92% for MMP .

Pharmacological Applications

MMP's primary role in pharmacology is as an intermediate for synthesizing various therapeutic agents. Its structural properties allow it to participate in reactions that form more complex molecules used in drug formulations .

Potential Therapeutic Uses:

- Anti-inflammatory Agents: MMP may play a role in developing compounds that target matrix metalloproteinases (MMPs), which are involved in inflammatory processes and tissue remodeling. Research indicates that certain derivatives of MMP can inhibit the expression of MMP13, a key enzyme in osteoarthritis progression .

- Drug Development: The compound has been screened as part of chemical libraries aimed at identifying new drug candidates, particularly for conditions like osteoarthritis where MMPs contribute to cartilage degradation .

Case Studies and Research Findings

-

Inhibition of MMP13 Expression:

A study explored the effects of a compound derived from MMP on IL-1β-stimulated OUMS-27 chondrosarcoma cells. The results showed significant attenuation of MMP13 mRNA expression without serious cytotoxicity, suggesting a potential therapeutic avenue for osteoarthritis treatment . -

Synthesis Efficiency:

Research highlighted the efficient conversion of cellulose into lactic acid derivatives, including MMP, using advanced catalytic methods. Under optimized conditions, yields of MMP reached up to 18.6%, showcasing its potential as a biobased chemical . -

Cytotoxicity Screening:

In a broader screening of compounds for cytotoxic effects, MMP derivatives were evaluated alongside other candidates. The findings indicated that while some compounds exhibited strong cytotoxicity, others maintained cell viability above critical thresholds, thereby qualifying them for further pharmacological investigation .

Propriétés

IUPAC Name |

methyl 2-methoxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-4(7-2)5(6)8-3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VABBJJOSOCPYIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20884980 | |

| Record name | Propanoic acid, 2-methoxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17639-76-8 | |

| Record name | Methyl 2-methoxypropionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17639-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 2-methoxy-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017639768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2-methoxy-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, 2-methoxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-methoxypropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.823 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of methyl 2-methoxypropanoate in carbohydrate synthesis?

A1: Methyl 2-methoxypropanoate serves as a valuable starting material for the de novo synthesis of carbohydrates, particularly L-cladinose []. This is achieved through a series of stereoselective aldol reactions. For instance, the lithium enolate of methyl 2-methoxypropanoate reacts with (S)-2-(phenyl-methoxy)propanal, yielding predominantly the beta-hydroxy ester []. This intermediate can then be further transformed into L-cladinose through a multi-step synthetic route.

Q2: Can methyl 2-methoxypropanoate be produced from renewable resources?

A2: Yes, methyl 2-methoxypropanoate (MMP) can be derived from cellulose, a renewable resource, through catalytic conversion []. Research has shown that Ga-doped Zn/H-nanozeolite Y catalysts, under supercritical methanol conditions, efficiently convert cellulose into valuable chemicals including methyl lactate (ML) and MMP []. This process highlights the potential of utilizing sustainable biomass feedstocks for producing platform chemicals like MMP.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.